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molecular formula C9H8ClN3O B8303088 1-(4-Chloro-2-cyanophenyl)-3-methylurea

1-(4-Chloro-2-cyanophenyl)-3-methylurea

Cat. No. B8303088
M. Wt: 209.63 g/mol
InChI Key: DAEOBXBWAUPWMR-UHFFFAOYSA-N
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Patent
US07982044B2

Procedure details

(Step 1) Using phenyl (4-chloro-2-cyanophenyl)carbamate obtained in Example 47, Steps 1 and 2N methylamine tetrahydrofuran solution, and in the same manner as in Example 47, Step 2, 1-(4-chloro-2-cyanophenyl)-3-methylurea was obtained.
Name
phenyl (4-chloro-2-cyanophenyl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylamine tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:17])OC2C=CC=CC=2)=[C:4]([C:18]#[N:19])[CH:3]=1.O1CCCC1.[CH3:25][NH2:26]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:26][CH3:25])=[O:17])=[C:4]([C:18]#[N:19])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
phenyl (4-chloro-2-cyanophenyl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC(OC1=CC=CC=C1)=O)C#N
Step Two
Name
methylamine tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)NC(=O)NC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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